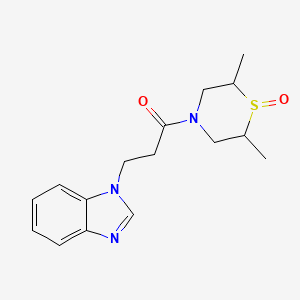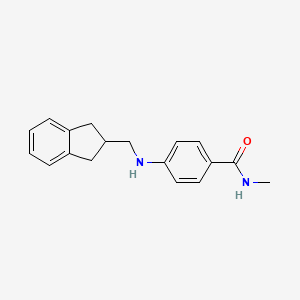![molecular formula C18H30N4O2 B7037985 N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine](/img/structure/B7037985.png)
N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine is a complex organic compound featuring a morpholine ring, a pyrimidine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the morpholine ring, followed by the introduction of the pyrimidine moiety and the oxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow processes and the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in various industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, pyrimidine derivatives, and oxane derivatives. Examples include:
- N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2,2-dimethyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-4-21(16-5-8-24-18(2,3)11-16)14-15-12-19-17(20-13-15)22-6-9-23-10-7-22/h12-13,16H,4-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBWRUOUHRTNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(N=C1)N2CCOCC2)C3CCOC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide](/img/structure/B7037902.png)
![N-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7037911.png)

![2-Pyrimidin-5-yl-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7037917.png)
![4-[(2,3-dihydro-1H-inden-2-ylmethylamino)methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7037925.png)
![2-(2-chlorophenyl)-4-[(4-methyl-1H-pyrazol-5-yl)methyl]morpholine](/img/structure/B7037934.png)
![N-ethyl-2,2-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]oxan-4-amine](/img/structure/B7037948.png)
![N-[4-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]phenyl]acetamide](/img/structure/B7037955.png)
![N-ethyl-N-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine](/img/structure/B7037965.png)
![4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine](/img/structure/B7037971.png)
![N-methyl-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]-N-(oxan-4-yl)benzamide](/img/structure/B7037978.png)

![N-methyl-N-(1-methylpiperidin-3-yl)-4-[(4-methyl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7038000.png)
![7-fluoro-1-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7038008.png)
